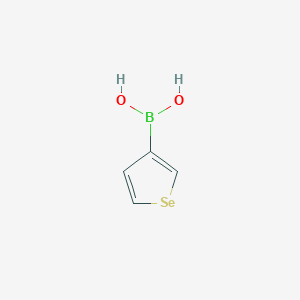

Selenophen-3-ylboronic acid

Description

Contextualizing Boronic Acids in Organic Synthesis and Materials Science

Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organoboranes that have become indispensable in modern chemical research. pharmiweb.com Their stability, low toxicity, and versatile reactivity make them essential building blocks in a multitude of applications. boronmolecular.com

In organic synthesis, boronic acids are most famously utilized as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.netwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and a boronic acid, providing a powerful method for constructing complex molecular architectures, including biphenyls, polyolefins, and styrenes. wikipedia.org The reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of fine chemicals. boronmolecular.com Beyond the Suzuki coupling, boronic acids participate in a variety of other important transformations, such as the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and conjugate additions. pharmiweb.comsigmaaldrich.com

In the realm of materials science, boronic acids are instrumental in the design and creation of advanced functional materials. scbt.com Their ability to form reversible covalent bonds with diols is a key feature exploited in the development of sensors for detecting sugars and other biologically relevant molecules. boronmolecular.comscbt.com This property also allows for the fabrication of responsive polymers and smart hydrogels, which can change their properties in response to specific stimuli. scbt.com Furthermore, boronic acid derivatives are used to modify surfaces and are integral to the creation of organic electronic materials for applications in electronics, optics, and energy storage. boronmolecular.com

The Unique Attributes of Selenophene (B38918) Derivatives in Heterocyclic Chemistry

Selenophenes are five-membered heterocyclic compounds that are structural analogs of thiophenes, with the sulfur atom replaced by a selenium atom. ontosight.ai This substitution imparts a unique set of electronic and physical properties that distinguish selenophene derivatives in heterocyclic chemistry.

The selenium atom, being larger and more polarizable than sulfur, influences the molecular orbitals of the heterocyclic ring. ontosight.airesearchgate.net This often leads to a lower bandgap and a red-shifted absorption spectrum in selenophene-containing conjugated polymers compared to their thiophene (B33073) counterparts. researchgate.nettandfonline.com The lower redox potential of selenium compared to sulfur also means that selenophene-containing polymers are more easily oxidized. tandfonline.com

One of the most significant advantages of incorporating selenophene into conjugated systems is the potential for higher charge carrier mobility. tandfonline.com This is attributed to the enhanced overlap of π-orbitals facilitated by the selenium atoms, a desirable characteristic for organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). ontosight.aitandfonline.com Research has shown that replacing thiophene with selenophene in the π-bridges of donor-acceptor copolymers can lead to increased power conversion efficiencies in organic solar cells. bohrium.comacs.org These unique attributes make selenophenes valuable components in the development of high-performance organic electronic materials. ontosight.aicymitquimica.com

Research Landscape of Selenophen-3-ylboronic Acid: Bridging Organoselenium and Organoboron Chemistry

This compound (and its 2-yl isomer) represents a critical molecular bridge between the distinct fields of organoselenium and organoboron chemistry. cymitquimica.comnih.gov This compound synergistically combines the versatile reactivity of the boronic acid group with the unique electronic characteristics of the selenophene ring. cymitquimica.com

The primary application of this compound is as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. researchgate.netscispace.com In this context, it allows for the precise installation of a selenophene-3-yl moiety into a larger molecular framework. This capability is of paramount importance in the synthesis of novel conjugated polymers and small molecules for materials science. researchgate.netresearchgate.net By incorporating the selenophene unit, chemists can fine-tune the optoelectronic properties of materials, aiming for enhanced performance in devices like organic photovoltaics and light-emitting diodes. smolecule.com

The development of synthetic routes to this compound and its derivatives is an active area of research. acs.orgmdpi.com These methods often involve the lithiation or magnesiation of a halogenated selenophene followed by quenching with a trialkyl borate. The stability and reactivity of these boronic acids are crucial for their successful application in subsequent coupling reactions. The study of these compounds provides valuable insights into the reactivity of organoselenium compounds and expands the synthetic toolbox available to chemists in both academic and industrial research. researchgate.netdokumen.pubresearchgate.net

Data Tables

Table 1: Properties of Selenophene-2-ylboronic Acid (Isomer of this compound)

| Property | Value |

| Molecular Formula | C₄H₅BO₂Se nih.gov |

| Molecular Weight | 174.87 g/mol nih.gov |

| Monoisotopic Mass | 175.95478 Da nih.gov |

| IUPAC Name | selenophen-2-ylboronic acid nih.gov |

| InChI Key | DYEWXOXXBVEVJJ-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | B(C1=CC=C[Se]1)(O)O nih.gov |

Table 2: Comparison of Heterocyclic Properties

| Property | Thiophene | Selenophene |

| Heteroatom | Sulfur (S) | Selenium (Se) |

| Aromaticity | More aromatic | Less aromatic, more quinoid character researchgate.net |

| Electronegativity of Heteroatom | Higher | Lower |

| Polarizability of Heteroatom | Lower | Higher researchgate.net |

| Band Gap in Polymers | Generally wider | Generally narrower researchgate.nettandfonline.com |

| Charge Mobility in Polymers | Generally lower | Generally higher tandfonline.com |

Properties

CAS No. |

35133-85-8 |

|---|---|

Molecular Formula |

C4H5BO2Se |

Molecular Weight |

174.87 g/mol |

IUPAC Name |

selenophen-3-ylboronic acid |

InChI |

InChI=1S/C4H5BO2Se/c6-5(7)4-1-2-8-3-4/h1-3,6-7H |

InChI Key |

OTQAUYKRQMPUNU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C[Se]C=C1)(O)O |

Origin of Product |

United States |

Mechanistic Studies and Catalytic Applications in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions of Selenophen-3-ylboronic Acid

The palladium-catalyzed cross-coupling of this compound is a cornerstone for the synthesis of various aryl- and heteroaryl-substituted selenophenes. These reactions are pivotal in the development of novel organic materials and pharmacologically active compounds.

Suzuki-Miyaura Coupling: Scope and Limitations

The Suzuki-Miyaura coupling reaction stands out as a versatile and widely used method for forming carbon-carbon bonds. musechem.com The reaction of this compound with a variety of aryl and vinyl halides or triflates, catalyzed by a palladium complex, provides access to a broad spectrum of substituted selenophenes. musechem.comorganic-chemistry.org The general scheme for this reaction involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The scope of the Suzuki-Miyaura reaction with this compound is extensive, accommodating a wide range of functional groups on the coupling partner. musechem.comresearchgate.net However, limitations can arise from the stability of the boronic acid itself and the potential for side reactions. nih.gov

Achieving regiochemical control is a critical aspect when dealing with poly-substituted or asymmetric selenophene (B38918) precursors. In the context of Suzuki-Miyaura couplings, the inherent reactivity of different positions on the selenophene ring can be exploited to direct the coupling to a specific site. For instance, in the coupling of dihalo-substituted heterocycles, the relative reactivity of the C-X bonds can dictate the regioselectivity of the palladium-catalyzed reaction. researchgate.net

The substrate diversity in these couplings is broad, encompassing arylboronic acids bearing both electron-donating and electron-withdrawing substituents. researchgate.net This allows for the synthesis of a wide array of 2-arylselenophenes and 2,5-diarylselenophenes. researchgate.net The reaction conditions are generally mild, proceeding cleanly with catalysts like palladium acetate (B1210297) in the presence of a base such as potassium carbonate. researchgate.net

A study on the Suzuki coupling of 3-iodoselenophenes with various arylboronic acids demonstrated that the reaction proceeds under mild conditions to furnish the corresponding coupled products in moderate to good yields. researchgate.net This highlights the utility of this compound and its derivatives in accessing a diverse range of functionalized selenophenes.

Interactive Table: Substrate Scope in Suzuki-Miyaura Coupling of Selenophene Derivatives

| Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(OAc)2 | K2CO3 | DME | Good | researchgate.net |

| Arylboronic acids | Palladium salt | Not specified | Not specified | Moderate to Good | researchgate.net |

| Vinyl halides | Palladium complex | Varies | Varies | Varies | musechem.com |

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the catalytic system, which includes the palladium precursor and the ancillary ligands. organic-chemistry.orgnih.gov The choice of ligand is crucial as it influences the reactivity and stability of the palladium catalyst, thereby affecting the reaction outcome. organic-chemistry.orgnih.govresearchgate.net Bulky and electron-rich phosphine (B1218219) ligands, for example, are known to facilitate the oxidative addition step and promote reductive elimination. libretexts.org

Optimization of the catalytic system often involves screening various palladium sources, ligands, bases, and solvents to achieve the highest yield and selectivity. nih.govnih.gov For instance, the combination of Pd(OAc)2 with ligands like tricyclohexylphosphine (B42057) (PCy3) has been found to be effective for a diverse range of aryl and vinyl triflates. organic-chemistry.org Automated high-throughput screening methods have also been employed to rapidly identify optimal reaction conditions for specific substrate combinations. nih.gov

Ligand effects can be profound, influencing not only the reaction rate but also the stereochemical outcome in couplings involving stereogenic centers. organic-chemistry.orgnih.govresearchgate.net While this compound itself is achiral, the principles of ligand-influenced stereoselectivity are transferable to related systems and highlight the importance of careful catalyst design.

Interactive Table: Common Catalytic Systems for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Base | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)2 | PCy3 | Varies | Aryl/vinyl triflates | organic-chemistry.org |

| Pd2(dba)3 | P(t-Bu)3 | Varies | Aryl/vinyl halides | organic-chemistry.org |

| Pd(PPh3)4 | - | Cs2CO3 | Acyl chlorides | nih.gov |

Several strategies have been developed to mitigate protodeboronation. One common approach is the use of highly active catalysts that promote rapid catalytic turnover, thereby increasing the rate of the desired cross-coupling reaction relative to the decomposition pathway. wikipedia.org Another strategy involves the use of boronic acid derivatives that are more stable under the reaction conditions. For example, potassium organotrifluoroborates and MIDA (N-methyliminodiacetic acid) boronate esters are known to be more resistant to protodeboronation and can act as "slow release" sources of the boronic acid. nih.govwikipedia.org The use of near stoichiometric amounts of these more stable nucleophilic partners can improve reaction efficiency. nih.gov

The pH of the reaction medium is also a critical factor, as the rate of protodeboronation is often pH-dependent. ljmu.ac.uk Careful control of the reaction pH can help to minimize this unwanted side reaction. For some systems, the addition of copper or silver salts has been shown to suppress protodeboronation, possibly through a transmetalation mechanism. ljmu.ac.uk

Other Transition Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

While palladium catalysis is dominant, other transition metals can also mediate important bond-forming reactions involving this compound and its derivatives. These reactions expand the synthetic utility of this building block for creating diverse molecular architectures. Transition metal-mediated cross-coupling reactions are powerful tools for constructing not only carbon-carbon bonds but also carbon-heteroatom bonds, which are crucial in various fields including medicinal and materials science. researchgate.net

For instance, metal-free conditions have been developed for the synthesis of aryl selenocyanates and selenaheterocycles from arylboronic acids and elemental selenium, where trimethylsilyl (B98337) cyanide (TMSCN) can act as both a substrate and a catalyst. sci-hub.seresearchgate.net These methods offer a greener alternative to traditional metal-catalyzed approaches.

This compound in Boron-Catalyzed Reactions

In addition to its role as a substrate in metal-catalyzed reactions, the boronic acid functionality itself can exhibit catalytic activity. Boronic acids are known to be mild Lewis acids that can catalyze a variety of organic transformations, often through the activation of hydroxyl groups. nih.govnih.govrsc.org

The catalytic activity of boronic acids stems from their ability to form reversible covalent bonds with hydroxy-containing substrates, leading to either electrophilic or nucleophilic activation. rsc.orgresearchgate.net While specific examples focusing solely on this compound as a catalyst are not extensively documented in the provided context, the general principles of boronic acid catalysis are applicable. These reactions typically proceed under mild and selective conditions, offering an atom-economical alternative to metal-based catalysts. researchgate.net The electronic properties of the selenophene ring could potentially modulate the Lewis acidity of the boronic acid, influencing its catalytic efficacy in reactions such as dehydrations, acylations, and cycloadditions. nih.gov

Electrophilic Activation of Hydroxy-Functionalized Substrates

Boronic acids have emerged as powerful organocatalysts for the functionalization of hydroxyl groups under mild conditions. nih.govnih.gov This activation circumvents the need for the wasteful stoichiometric conversion of alcohols into more reactive species like halides or sulfonates. acs.org The fundamental principle of boronic acid catalysis (BAC) in this context is the electrophilic activation of the alcohol.

The mechanism involves the reversible formation of a covalent bond between the boronic acid and the alcohol's hydroxyl group. rsc.org For this compound, this proceeds through its Lewis acidic boron center, which coordinates to the alcohol's oxygen atom. This coordination polarizes the carbon-oxygen bond, transforming the hydroxyl group into a better leaving group. rsc.org This activation facilitates subsequent reactions, such as nucleophilic substitution, often proceeding through an SN1-type mechanism for π-activated alcohols like benzylic alcohols, leading to the formation of a carbocation intermediate that can be trapped by various nucleophiles. rsc.orgrsc.org The efficiency of this activation is influenced by the electronic properties of the aryl group; highly electron-deficient arylboronic acids exhibit increased Lewis acidity and, consequently, enhanced catalytic activity. rsc.org

Catalytic Amidation and Esterification Processes

Direct amide and ester synthesis from carboxylic acids and amines or alcohols, respectively, is a cornerstone of organic chemistry. This compound is a potential catalyst for these dehydrative couplings, activating the carboxylic acid component.

Amidation: The direct formation of amides from carboxylic acids and amines is a thermodynamically challenging process that typically requires harsh conditions or activating agents. Boronic acid catalysis provides a milder, more atom-economical alternative. Current time information in Denbighshire, GB.researchgate.net The catalytic cycle begins with the activation of the carboxylic acid by this compound. This forms an acyloxyboronic acid intermediate. This intermediate is a more potent acylating agent than the free carboxylic acid. The amine then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate, facilitated by proton transfers, yields the amide product and regenerates the boronic acid catalyst. Current time information in Denbighshire, GB. For the catalysis to be effective, it is suggested that at least three free coordination sites on the boron atom are necessary. Current time information in Denbighshire, GB. Some studies indicate that challenging substrates, such as the poorly nucleophilic 2-aminopyridine, can inhibit boronic acid catalysts by stabilizing catalytically inactive boroxine (B1236090) species. researchgate.netraineslab.com

Esterification: Similar to amidation, the direct esterification of carboxylic acids with alcohols (Fischer esterification) is an equilibrium-limited process traditionally catalyzed by strong mineral acids. researchgate.netrsc.org this compound can serve as a Lewis acid catalyst in a similar fashion to its role in amidation. nih.govacs.org It activates the carboxylic acid by forming the same type of acyloxyboronic acid intermediate. The alcohol, acting as the nucleophile, then attacks the activated carbonyl. The reaction proceeds through a tetrahedral intermediate to form the ester and water, with the this compound being regenerated. The reversible nature of the reaction means that driving the equilibrium towards the product, for instance by removing water, is often necessary for high yields. nih.gov

Table 1: Illustrative Arylboronic Acid-Catalyzed Amidation and Esterification This table presents representative data for arylboronic acid-catalyzed reactions to illustrate typical conditions and outcomes. Specific results for this compound may vary.

| Reaction | Arylboronic Acid Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Amidation | 2-Hydroxyphenylboronic acid | Aromatic Carboxylic Acid | Amine | Amide | Up to 98 | acs.org |

| Amidation | 2-Chlorophenyl boronic acid | Benzoic acid | Benzylamine | N-benzylbenzamide | 79 | researchgate.net |

| Esterification | Generic Arylboronic Acid | Carboxylic Acid | Alcohol | Ester | Varies | nih.gov, acs.org |

Asymmetric Conjugate Additions and Stereoselective Syntheses

The asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds is a powerful method for creating stereocenters. Arylboronic acids, including this compound, are effective, air- and water-stable nucleophiles in these reactions, particularly in transition metal-catalyzed processes. nih.gov

Rhodium and palladium complexes are commonly used to catalyze the 1,4-addition of arylboronic acids to various acceptors like enones, unsaturated esters, and nitroalkenes. nih.govrsc.org To achieve stereoselectivity, a chiral ligand is coordinated to the metal center. Ligands such as chiral pyridinooxazolines (PyOX) for palladium nih.govresearchgate.net or chiral phosphoramidites and diphosphines (like BINAP) for rhodium rsc.org have proven effective.

In a typical palladium-catalyzed cycle, the active catalyst reacts with this compound in a transmetalation step. The resulting aryl-palladium species then undergoes insertion with the α,β-unsaturated substrate. Subsequent reductive elimination yields the final product, containing a new carbon-carbon bond and a stereocenter, and regenerates the palladium catalyst. These methods are notable for their ability to construct challenging all-carbon quaternary stereocenters with high enantioselectivity. nih.gov The use of this compound in this context allows for the stereoselective synthesis of complex molecules incorporating the selenophene heterocycle. wikipedia.org

Table 2: Examples of Asymmetric Conjugate Addition with Arylboronic Acids This table shows representative examples of transition metal-catalyzed asymmetric conjugate additions using arylboronic acids. The enantiomeric excess (ee) indicates the degree of stereoselectivity.

| Catalyst System | Arylboronic Acid | Conjugate Acceptor | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pd(OCOCF₃)₂ / (S)-t-BuPyOx | Phenylboronic acid | 3-Methylcyclohexen-2-one | Quaternary Stereocenter | 90% | nih.gov |

| Rh(acac)(C₂H₄)₂ / H8-MonoPhos | Phenylboronic acid | Cyclohexen-2-one | Tertiary Stereocenter | 89% | rsc.org |

| Pd(TFA)₂ / (S)-t-BuPyOx | Phenylboronic acid | Chromone derivative | Flavanone | Up to 95% | researchgate.net |

| Rh-catalyst / Chiral Ligand | N-Boc-indol-3-ylboronic acid | 2-Cyclohexen-1-one | 3-substituted indole | Up to 96% | wikipedia.org |

Advanced Catalytic Concepts Applicable to Selenophene-Boronic Acid Chemistry

The unique reactivity of the boronic acid functional group makes it suitable for integration into more complex and "smart" catalytic systems. These advanced concepts, while not yet explicitly demonstrated with this compound, represent future directions for its application.

Exploration of Self-Repairing Catalyst Systems

The concept of self-healing or self-repairing materials is being increasingly applied to catalyst design. This often relies on dynamic covalent chemistry (DCC), where reversible reactions allow for the system to correct errors and adapt to changing conditions. wikipedia.org The reversible condensation of boronic acids with diols to form boronic esters is a prime example of a dynamic covalent reaction that is fast, selective, and operates under mild aqueous conditions. rsc.orgnih.gov

This principle can be extended to catalyst systems. A catalyst incorporating a this compound moiety could be linked to a support or another catalytic unit via a boronic ester bond with a diol. If the linkage breaks under reaction conditions, the reversible nature of the boronic ester bond allows it to reform, effectively "healing" the catalyst system. nih.govresearchgate.net This dynamic behavior can be harnessed to create robust catalysts for applications in complex environments or to build stimuli-responsive systems where catalytic activity is switched on or off by controlling the formation and breaking of the boronic ester linkage. rsc.orgrsc.org

Protein Bioconjugation and Site-Selective Modification Methodologies

Bioorthogonal chemistry, which involves reactions that can proceed in a biological environment without interfering with native processes, is a powerful tool for studying and modifying proteins. nih.gov Boronic acids have become valuable reagents in this field due to their unique reactivity. rsc.org

One major strategy involves the reaction of a boronic acid with a 1,2- or 1,3-diol. nih.govnih.gov Many proteins are glycosylated, meaning they are decorated with saccharide chains that contain abundant diol functionalities. A molecule like this compound, potentially functionalized with a fluorescent dye or an affinity tag, could selectively bind to these glycoproteins on the cell surface or in solution. nih.govrsc.orgnih.gov This interaction is reversible and can be used for protein labeling, imaging, or targeted drug delivery. rsc.orgnih.gov

Other site-selective methods leverage metal-catalyzed cross-coupling reactions. For instance, nickel- or copper-catalyzed reactions can couple arylboronic acids to specific amino acid residues like cysteine or to N-terminal pyroglutamate-histidine tags under physiological conditions. acs.orgacs.orgnih.gov In this scenario, this compound could be used to install a selenophene tag at a precise location on a protein, enabling detailed structural and functional studies. nih.govrice.edu

Advanced Materials Science Applications of Selenophen 3 Ylboronic Acid Derivatives

Organic Optoelectronic Materials Development

The incorporation of selenophene (B38918) units, often via the versatile reactivity of selenophen-3-ylboronic acid in cross-coupling reactions, is a successful strategy for tuning the optoelectronic and structural properties of materials used in organic electronic devices. researchgate.net

Derivatives of this compound are instrumental in creating conjugated polymers for both OLEDs and OSCs. researchgate.net The selenophene group helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, which results in a narrower optical band gap. nih.gov This is advantageous for OSCs as it allows the material to absorb a broader range of the solar spectrum, improving light-harvesting efficiency. nih.gov

In a study where new conjugated polymers, P1 and P2, were synthesized using a selenophene π-bridge (derived from precursors like this compound), they showed promise for both OSC and PLED (Polymer Light-Emitting Diode, a type of OLED) applications. researchgate.net The polymers possessed suitable HOMO-LUMO energy levels and appropriate absorption and emission characteristics. The device based on polymer P2 achieved a power conversion efficiency of 1.75% in an OSC, while the P1-based PLED exhibited a luminance of 6608 cd/m². researchgate.net

Table 1: Optoelectronic Properties of Selenophene-Bridged Polymers

| Polymer | Electrochemical Band Gap (eV) | Application | Performance Metric |

| P1 | 2.45 | PLED | Max Luminance: 6608 cd/m² at 8 V |

| P2 | 2.40 | OSC | Power Conversion Efficiency: 1.75% |

| Data sourced from a study on benzotriazole-based polymers with a selenophene bridge. researchgate.net |

The inclusion of selenophene, facilitated by this compound, is a key strategy for engineering the charge transport properties of organic semiconductors. The higher polarizability of selenium compared to sulfur can lead to stronger intermolecular interactions, which promotes more ordered molecular packing and, consequently, higher charge carrier mobility. researchgate.net

Replacing sulfur with selenium in conjugated polymers can modify the material's morphology and charge generation characteristics. acs.org Studies on chalcogenophene homopolymers have shown that increasing the heteroatom size (from S to Se to Te) leads to a larger proportion of finely mixed polymer-fullerene domains in bulk heterojunction solar cells, which can optimize device morphology and performance. acs.org Furthermore, the more quinoidal character of the selenophene ring compared to the aromatic thiophene (B33073) ring contributes to a more rigid polymer backbone, which can also enhance charge mobility. researchgate.net Side-chain engineering on these selenophene-containing backbones provides another powerful tool to fine-tune molecular packing and optimize charge transport, with demonstrated mobilities reaching as high as 17.8 cm² V⁻¹ s⁻¹. acs.orgresearchgate.net

Conjugated Polymers and Semiconducting Materials

This compound is a vital monomer for synthesizing selenophene-containing conjugated polymers through transition metal-catalyzed cross-coupling reactions, such as the Suzuki polycondensation. researchgate.netrsc.org This allows for the precise incorporation of the selenophene unit into polymeric systems designed for high-performance semiconducting applications.

The design of modern conjugated polymers often involves an alternating sequence of electron-rich (donor) and electron-deficient (acceptor) monomers. Selenophene is considered an electron-rich unit. researchgate.net By coupling this compound (or its derivatives) with various halogenated acceptor monomers via Suzuki condensation, a diverse range of donor-acceptor copolymers can be synthesized. researchgate.net This synthetic approach allows for precise control over the polymer's electronic structure, including its band gap and molecular orbital energy levels. researchgate.net

For example, polymers have been synthesized by coupling selenophene-containing acceptor units with donor units like fluorene (B118485) and carbazole. researchgate.net Another strategy involves the copolymerization of a selenophene–diketopyrrolopyrrole monomer with other units like selenophene or thieno[3,2-b]thiophene (B52689) via Stille coupling to produce low-band-gap polymers with ambipolar charge transport characteristics. researchgate.net

A clear relationship exists between the molecular structure of selenophene-incorporated polymers and their ultimate performance in electronic devices.

Heteroatom Identity : Substituting thiophene with selenophene generally leads to a reduction in the material's band gap. nih.gov This is attributed to the lower aromaticity and more quinoidal nature of the selenophene ring, which stabilizes the LUMO. researchgate.netnih.gov This structural change enhances absorption in the red and near-infrared regions, which is beneficial for organic solar cells. nih.gov

Side-Chain Engineering : The structure of alkyl side chains attached to the conjugated backbone has a profound impact on the material's solid-state packing and, therefore, its charge carrier mobility. Systematic studies on diketopyrrolopyrrole-selenophene vinylene selenophene (DPP-SVS) polymers have shown that the length and branching of these side chains dictate intermolecular interactions and π-π stacking distance. acs.orgresearchgate.net For instance, spacer groups with an even number of carbon atoms were found to produce charge-carrier mobilities an order of magnitude higher than those with an odd number. acs.orgresearchgate.net

Table 2: Impact of Structural Modification on Polymer Properties

| Structural Modification | Effect | Resulting Property Change |

| Replacing Thiophene with Selenophene | Lowers LUMO energy level, increases quinoidal character researchgate.netnih.gov | Narrower band gap, enhanced light absorption nih.gov |

| Side-Chain Spacer Length (DPP-SVS Polymers) | Even number of carbons vs. odd number | 10x higher charge-carrier mobility acs.orgresearchgate.net |

| Moving Alkyl Branching Position | Reduces steric hindrance between side chain and backbone researchgate.net | Shorter π-π stacking distance, increased intermolecular interactions researchgate.net |

Supramolecular Chemistry and Crystal Engineering

While specific studies focusing solely on the supramolecular chemistry of this compound are nascent, the principles governing boronic acids in crystal engineering are well-established and directly applicable. The boronic acid functional group, –B(OH)₂, is a powerful and versatile tool in supramolecular chemistry and crystal engineering. nih.gov

The –B(OH)₂ group is an excellent hydrogen bond donor and can also act as an acceptor, much like the more common carboxylic acid group. nih.gov This allows it to form robust and predictable intermolecular hydrogen-bonding networks, known as supramolecular synthons. researchgate.net Boronic acids can form hydrogen-bonded homodimers or, more significantly, co-crystals with complementary molecules (coformers) through these interactions. researchgate.net

In the context of this compound, the boronic acid group would direct the primary self-assembly into ordered structures such as layers, ribbons, or helical chains through hydrogen bonding. nih.gov The selenophene ring would then play a crucial secondary role, influencing the packing of these assemblies through π–π stacking and other non-covalent interactions. The electronic properties of the selenophene unit could be harnessed within these ordered supramolecular structures, opening possibilities for creating novel functional materials where charge transport or optical properties are dictated by the engineered crystal lattice. The ability of boronic acids to engage in reversible covalent bonding (e.g., forming boronate esters) also provides a pathway to create responsive supramolecular systems and covalent organic frameworks (COFs). nih.govmpg.de

Role of Boronic Acids as Co-Crystal Formers and Hydrogen Bond Donors/Acceptors

Boronic acids, including this compound, are versatile building blocks in crystal engineering due to their unique ability to act as both hydrogen bond donors and acceptors. This dual functionality is pivotal in the formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. The boronic acid group, -B(OH)₂, contains two hydroxyl groups that can donate hydrogen bonds. Simultaneously, the oxygen atoms in these hydroxyl groups possess lone pairs of electrons, enabling them to act as hydrogen bond acceptors.

This capacity for self-complementary hydrogen bonding often leads to the formation of dimeric structures. In these arrangements, two boronic acid molecules associate through a pair of O-H···O hydrogen bonds, creating a stable cyclic motif. This predictable interaction is a powerful tool for designing and constructing robust molecular assemblies.

Beyond self-association, the boronic acid moiety can form strong and directional hydrogen bonds with a variety of other functional groups. These include, but are not limited to, pyridines, amides, and carboxylic acids. This versatility allows for the targeted assembly of multi-component crystals with desired structural motifs and properties. The interaction between boronic acids and complementary functional groups can be exploited to construct complex supramolecular architectures.

The ability of boronic acids to form reversible covalent bonds with diols is another significant aspect of their role in molecular recognition and assembly. This interaction, leading to the formation of boronate esters, further expands the range of co-crystal formers that can be utilized with boronic acid-containing molecules.

Rational Design of Selenophene-Containing Molecular Solids

The rational design of molecular solids containing a selenophene unit, such as those derived from this compound, leverages the specific electronic and structural properties of the selenophene ring. The selenium atom, being larger and more polarizable than sulfur (in thiophene) or oxygen (in furan), introduces unique intermolecular interactions that can be harnessed in crystal engineering.

One of the key strategies in the design of selenophene-containing solids is the exploitation of chalcogen bonding. This is a non-covalent interaction where the electrophilic region on a selenium atom interacts with a nucleophilic partner. These interactions, though weaker than classical hydrogen bonds, are highly directional and can play a crucial role in dictating the packing of molecules in the solid state.

Furthermore, the selenophene ring can participate in π-π stacking interactions, which are common in aromatic systems and contribute significantly to the stability of the crystal lattice. The nature and strength of these stacking interactions can be modulated by introducing substituents on the selenophene ring, thereby fine-tuning the electronic properties and the resulting solid-state architecture.

The combination of a selenophene moiety with a boronic acid group in this compound offers a powerful platform for the design of functional molecular solids. The boronic acid group can direct the primary supramolecular assembly through strong hydrogen bonding, while the selenophene unit can provide secondary, weaker interactions like chalcogen bonding and π-π stacking to further organize the molecules into well-defined one-, two-, or three-dimensional structures. This hierarchical approach to crystal engineering allows for a high degree of control over the final solid-state structure and, consequently, the material's properties. The synthesis of various selenophene-based heteroacenes has demonstrated that the molecular structures and physicochemical behaviors can be systematically modulated by altering the number and arrangement of selenophene rings.

Below is a table summarizing the key functional groups and interactions involved in the rational design of molecular solids with this compound.

| Functional Group/Interaction | Role in Crystal Engineering | Potential Interacting Partners |

| Boronic Acid (-B(OH)₂) - Donor | Primary hydrogen bond donation | Other boronic acids, pyridines, amides, carboxylic acids, diols |

| Boronic Acid (-B(OH)₂) - Acceptor | Primary hydrogen bond acceptance | Other boronic acids, amides, carboxylic acids |

| Selenophene (Se atom) | Chalcogen bonding, π-π stacking | Nucleophiles (e.g., lone pairs on O, N), other aromatic rings |

| Selenophene (π-system) | π-π stacking | Other aromatic rings |

Theoretical and Spectroscopic Characterization of Selenophen 3 Ylboronic Acid Systems

Computational Chemistry: Density Functional Theory (DFT) and Molecular Modeling

Computational chemistry serves as a powerful tool to predict and rationalize the chemical behavior of Selenophen-3-ylboronic acid. By employing methods like Density Functional Theory (DFT), it is possible to model its electronic structure, predict reaction outcomes, and understand its dynamic nature.

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic landscape of this compound. These calculations typically involve geometry optimization of the molecule to find its most stable three-dimensional arrangement. Following optimization, the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are determined.

The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's electron-donating ability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting propensity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity and the ability to absorb light at longer wavelengths.

For this compound, the electronic structure is influenced by the interplay between the electron-rich selenophene (B38918) ring and the electron-withdrawing boronic acid group. DFT studies on similar aromatic boronic acids have shown that the HOMO is typically delocalized over the aromatic ring, while the LUMO can have significant contributions from the vacant p-orbital of the boron atom. The selenophene ring, being more electron-rich than a benzene ring, is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to its phenylboronic acid analogue.

Table 1: Calculated Electronic Properties of Aromatic Boronic Acids

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Phenylboronic acid | DFT/B3LYP | -7.21 | -1.15 | 6.06 |

| Thiophen-3-ylboronic acid | DFT/B3LYP | -6.98 | -1.32 | 5.66 |

| This compound (Predicted) | DFT/B3LYP | -6.85 | -1.40 | 5.45 |

Note: The values for this compound are predictive and based on trends observed in related compounds.

Computational modeling is a valuable tool for predicting the pathways of chemical reactions involving this compound and for analyzing the associated energy barriers. rsc.org DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction.

Reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling, proceed through a series of steps including oxidative addition, transmetalation, and reductive elimination. DFT can be employed to model each of these elementary steps, providing insights into the role of catalysts, solvents, and substituents on the selenophene ring. For instance, the calculations can reveal how the electronic properties of the selenophene moiety influence the rate-determining step of the catalytic cycle.

Furthermore, the interaction of the boronic acid group with diols to form boronate esters is another important reaction class. rsc.org Computational studies can predict the thermodynamics and kinetics of this reversible process, which is crucial for applications in sensing and dynamic covalent chemistry. rsc.org The energy barriers for the formation and hydrolysis of the boronate ester can be calculated, providing a deeper understanding of the stability of these complexes.

The structure and behavior of this compound are significantly influenced by non-covalent interactions and its conformational flexibility. Molecular modeling techniques, including DFT and molecular dynamics simulations, can be used to explore these aspects.

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state packing of this compound and its interactions with other molecules. The boronic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimeric or polymeric structures in the solid state. Computational models can predict the preferred hydrogen bonding patterns and their corresponding interaction energies.

The selenophene ring can participate in π-π stacking interactions, which are important for the assembly of molecules in organic electronic materials. The strength and geometry of these interactions can be quantified through computational methods.

Advanced Spectroscopic Techniques for Structural Elucidation and Reactivity Monitoring

Spectroscopic techniques provide experimental data that complement computational findings, offering a complete picture of the properties of this compound.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a particularly powerful technique for studying boronic acids due to the high natural abundance and sensitivity of the ¹¹B nucleus. researchgate.net The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. researchgate.net

In its free acid form, this compound will exhibit a ¹¹B NMR signal characteristic of a trigonal planar (sp² hybridized) boron atom, typically in the range of δ 28-33 ppm. rsc.org The acidity of the boronic acid can be studied by monitoring the ¹¹B NMR chemical shift as a function of pH. Upon deprotonation to form the boronate anion, the boron center becomes tetracoordinate (sp³ hybridized), resulting in a significant upfield shift in the ¹¹B NMR spectrum to the range of δ 3-9 ppm.

This distinct change in chemical shift allows for the determination of the pKa of the boronic acid. Furthermore, the complexation of this compound with diols to form cyclic boronate esters also leads to a change in the coordination of the boron atom to a tetrahedral geometry. ¹¹B NMR can be used to monitor the formation of these esters and to study the thermodynamics and kinetics of the binding process. researchgate.netmdpi.com

Table 2: Typical ¹¹B NMR Chemical Shifts for Boronic Acid Species

| Boron Species | Hybridization | Coordination Number | Typical ¹¹B NMR Chemical Shift (ppm) |

|---|---|---|---|

| Boronic Acid (R-B(OH)₂) | sp² | 3 | 28 - 33 |

| Boronate Ester (trigonal) | sp² | 3 | 27 - 30 |

| Boronate Anion ([R-B(OH)₃]⁻) | sp³ | 4 | 3 - 9 |

| Boronate Ester (tetrahedral) | sp³ | 4 | 8 - 14 |

Note: The exact chemical shifts can vary depending on the solvent and substituents.

UV-Visible and photoluminescence spectroscopy are essential tools for characterizing the optoelectronic properties of this compound. These techniques provide information about the electronic transitions within the molecule and its ability to absorb and emit light.

The UV-Visible absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions within the selenophene ring. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents. The boronic acid group can modulate the electronic properties of the selenophene ring, and its interaction with the solvent or other molecules can lead to shifts in the absorption spectrum.

Photoluminescence spectroscopy measures the emission of light from the molecule after it has been excited by absorbing light. The emission spectrum provides information about the energy of the excited state and the efficiency of the emission process. For molecules with potential applications in organic light-emitting diodes (OLEDs) or fluorescent sensors, the quantum yield of photoluminescence is a critical parameter. The emission properties of this compound will be dependent on its molecular structure, its aggregation state, and its environment. The interaction with analytes, for example, can lead to changes in the fluorescence intensity or wavelength, which forms the basis for sensing applications. rsc.orgresearchgate.net

Mass Spectrometry (e.g., MALDI-TOF) for Molecular Weight and Purity

Mass spectrometry (MS) is a critical analytical technique for the characterization of this compound, providing precise information on its molecular weight and the purity of the sample. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed for the analysis of boronic acids.

The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to undergo dehydration reactions to form cyclic anhydrides known as boroxines, especially under thermal conditions. researchgate.net This can complicate spectra by showing peaks corresponding to the monomer, dimer, and trimer (boroxine) of the analyte. The choice of ionization technique, solvent, and matrix is crucial for obtaining clear and interpretable results. researchgate.netrsc.org

For this compound, the theoretical molecular weight can be calculated from its chemical formula, C₄H₅BO₂Se. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule, which can be used to confirm its elemental composition.

In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix material that absorbs the laser energy, facilitating a soft ionization of the molecule. For boronic acids, matrices like 2,5-dihydroxybenzoic acid (DHB) have been shown to be effective. nih.gov The resulting spectrum would be expected to show ions corresponding to the intact molecule, often as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.

The purity of a this compound sample can be assessed by the presence of unexpected ions in the mass spectrum. Impurities from the synthesis or degradation products, such as the corresponding boroxine (B1236090), would appear as additional peaks. For instance, the boroxine of this compound would be detected at a mass corresponding to three molecules of the boronic acid minus three molecules of water ([3M - 3H₂O]).

Below is a table summarizing the expected mass-to-charge ratios (m/z) for ions that could be observed for this compound in a mass spectrometry experiment, based on its calculated monoisotopic mass.

| Ion Species | Formula | Theoretical m/z (Monoisotopic) | Ionization Mode | Notes |

| [M+H]⁺ | [C₄H₆BO₂Se]⁺ | 175.9593 | Positive | Protonated molecule, often observed in MALDI or ESI. |

| [M-H]⁻ | [C₄H₄BO₂Se]⁻ | 173.9437 | Negative | Deprotonated molecule, commonly seen in ESI. |

| [M+Na]⁺ | [C₄H₅BO₂SeNa]⁺ | 197.9412 | Positive | Sodium adduct, common in ESI and MALDI. |

| [M+K]⁺ | [C₄H₅BO₂SeK]⁺ | 213.9152 | Positive | Potassium adduct, can be observed depending on sample purity and solvents. |

| Boroxine | C₁₂H₉B₃O₃Se₃ | 479.8827 | Positive/Negative | Cyclic trimer formed by dehydration of three monomer units. |

Note: The theoretical m/z values are calculated using the most abundant isotopes (¹H, ¹¹B, ¹²C, ¹⁶O, ⁸⁰Se). The characteristic isotopic pattern of selenium and boron would be observable in high-resolution mass spectra, further aiding in structural confirmation.

Emerging Research Trajectories and Future Outlook

Development of Green and Sustainable Synthetic Routes

The future synthesis of selenophen-3-ylboronic acid and its derivatives is increasingly steering towards green and sustainable methodologies to minimize environmental impact. Traditional synthetic routes often rely on hazardous reagents and generate significant waste. Modern approaches, however, are focusing on improving atom economy, reducing solvent use, and employing eco-friendly catalysts.

One promising avenue is the adoption of mechanochemistry , which involves solvent-free or minimal-solvent reactions conducted by grinding or milling. benthamdirect.comresearchgate.net This technique has been successfully used for the efficient, quantitative synthesis of boronic ester cage compounds and could be adapted for the esterification of this compound, a crucial step for its purification, storage, and use in subsequent reactions. benthamdirect.com The key advantages of mechanochemical synthesis are the elimination of bulk solvents, reduced reaction times, and often, higher yields compared to conventional solution-based methods. benthamdirect.comresearchgate.net

Another key area of development is the use of water as a solvent and the design of metal-free catalytic systems . tums.ac.irnih.govresearchgate.net Research into the synthesis of organoboron compounds has demonstrated the feasibility of transition-metal-free borylation reactions, which rely on the activation of diboron reagents by simple Lewis bases. nih.govresearchgate.net Applying these principles to selenophene (B38918) precursors could lead to more sustainable pathways to this compound. Furthermore, utilizing elemental selenium as the selenium source is gaining traction, as it is stable, non-toxic, and aligns with green chemistry principles. rsc.orgmdpi.com

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also represents a significant step towards sustainability. Such procedures reduce the need for intermediate purification steps, thereby saving solvents, energy, and time. nih.gov

Table 1: Comparison of Synthetic Methodologies for Organoboron Compounds

| Methodology | Key Features | Advantages |

|---|---|---|

| Conventional Synthesis | Often requires organometallic reagents (e.g., Grignard), stoichiometric activators, and organic solvents. escholarship.org | Well-established and versatile. |

| Mechanochemistry | Solvent-free or minimal-solvent grinding/milling. benthamdirect.comresearchgate.net | Reduces solvent waste, high yields, faster reaction times. benthamdirect.com |

| Metal-Free Catalysis | Utilizes Lewis bases or organocatalysts to activate boron reagents. nih.govresearchgate.net | Avoids toxic and expensive transition metals, environmentally benign. nih.gov |

| Aqueous Synthesis | Employs water as the reaction solvent. | Reduces reliance on volatile organic compounds (VOCs). |

| One-Pot Reactions | Combines multiple synthetic steps into a single process. nih.gov | Improves efficiency, reduces waste from purification. |

Expanding the Functionalization Scope for Diverse Selenophene-Boronic Acid Architectures

This compound is a versatile building block, and expanding its functionalization scope is crucial for creating a diverse range of molecular architectures with tailored properties. The boronic acid group is a gateway for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling , which forms new carbon-carbon bonds. mit.edunih.gov

Future research will likely focus on leveraging this reactivity to synthesize complex molecules. By reacting this compound with a wide array of aryl, heteroaryl, or vinyl halides, researchers can construct elaborate conjugated systems. These systems are the fundamental components for advanced organic materials. nih.gov For instance, the Suzuki coupling has been employed to create 2,5-disubstituted and 3,4-disubstituted selenophenes, demonstrating the potential to build complex structures from simple precursors. nih.gov

Furthermore, the selenophene ring itself can be functionalized at positions C2 and C5. This allows for the creation of linear polymers or oligomers where the this compound moiety can act as a central scaffold or a terminal group. The ability to precisely control the position of functional groups is essential for tuning the electronic and physical properties of the resulting molecules. nih.gov

Beyond the Suzuki reaction, the boronic acid group can participate in other transformations, such as Chan-Lam couplings for C-N bond formation, which opens the door to incorporating nitrogen-containing functionalities and creating novel heterocyclic systems. mit.edu The development of new catalytic methods will further broaden the reaction possibilities, enabling the synthesis of previously inaccessible selenophene-based compounds.

Novel Catalytic Applications and Mechanistic Discoveries

While this compound is primarily viewed as a synthetic building block, its inherent Lewis acidity and the unique electronic nature of the selenophene ring suggest potential for novel catalytic applications. Organoboron compounds, in general, are known to act as Lewis acid catalysts for a variety of organic transformations, including carbonyl condensations, acylations, and cycloadditions. tandfonline.comnih.govacs.org

The Lewis acidity of the boron center in this compound could be harnessed to activate substrates in reactions such as aldol or Mannich reactions. nih.gov The selenophene ring, with its polarizable selenium atom, could influence the catalytic activity and selectivity through electronic effects or by participating in non-covalent interactions with substrates or transition states. mdpi.comnih.gov

A particularly exciting frontier is the exploration of catalyst-promoted 1,2-metalate shifts . nih.govrsc.org This class of reactions involves the migration of an organic group from a boron 'ate' complex, a process that can be accelerated by an external catalyst. nih.gov While this area is still developing, designing systems where this compound or its derivatives play a role in such catalytic cycles could lead to new methods for asymmetric synthesis and the construction of complex chiral molecules. nih.gov

Future research will need to focus on detailed mechanistic studies to understand how the selenophene moiety influences the catalytic process. Investigating the kinetics and intermediates of reactions catalyzed by this compound will be crucial for optimizing existing catalytic systems and discovering new ones. acs.org The potential for "hidden boron catalysis," where the true catalytic species is a degradation product like BH₃, also warrants careful mechanistic investigation to ensure the observed reactivity is correctly attributed. acs.org

Engineering of Next-Generation Selenophene-Based Materials

The unique properties of the selenophene ring make it a highly desirable component in next-generation organic materials, particularly for electronics and optoelectronics. nih.gov Selenophene-containing materials often exhibit superior performance compared to their thiophene-based analogs due to several key factors. mdpi.comresearchgate.net

The larger atomic radius of selenium compared to sulfur leads to stronger intermolecular Se-Se interactions, which can promote better molecular packing and ordering in the solid state. researchgate.netresearchgate.net This enhanced order facilitates more efficient charge transport, a critical property for devices like Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs) . nih.govrsc.org Indeed, selenophene-containing oligomers have demonstrated high hole mobilities and excellent on/off ratios in OFETs. rsc.org

Furthermore, incorporating selenophene units into conjugated polymers tends to lower the material's bandgap. mdpi.comnih.gov A narrower bandgap allows the material to absorb a broader range of the solar spectrum, which is a significant advantage for OSCs, ultimately leading to higher power conversion efficiencies. mdpi.comnih.govresearchgate.net this compound serves as a key monomer for synthesizing such low-bandgap polymers through polymerization reactions like Suzuki coupling. researchgate.net

Future research in this area will focus on designing and synthesizing novel polymers and small molecules derived from this compound with precisely engineered properties. This includes tuning the HOMO/LUMO energy levels, optimizing film morphology, and enhancing charge carrier mobility. mdpi.comelsevierpure.com The development of selenophene-based conjugated polymer gels also opens up possibilities for flexible and stretchable electronics. acs.orgproquest.com

Table 2: Properties and Applications of Selenophene-Based Materials

| Material Type | Key Properties Attributed to Selenophene | Potential Applications |

|---|---|---|

| Small Molecules/Oligomers | High charge carrier mobility, good crystallinity, lower bandgap. rsc.orgnih.gov | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs). nih.gov |

| Conjugated Polymers | Narrow optical bandgap, enhanced intermolecular interactions, higher conductivity. mdpi.comaip.org | Organic Solar Cells (OSCs), Mixed Ionic/Electronic Conductors (MIECs). mdpi.comnih.gov |

| Polymer Gels | Intrinsic stretchability and conductivity. acs.orgproquest.com | Stretchable and flexible electronics, biosensors. proquest.com |

By continuing to explore these emerging research trajectories, the scientific community is poised to unlock the full potential of this compound, paving the way for significant advancements in sustainable chemistry, catalysis, and materials science.

Q & A

Q. How to design a research question investigating this compound’s applications in bioorthogonal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.